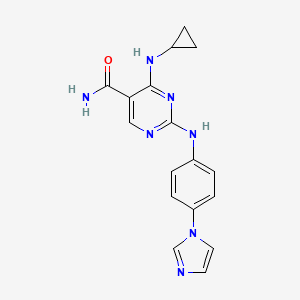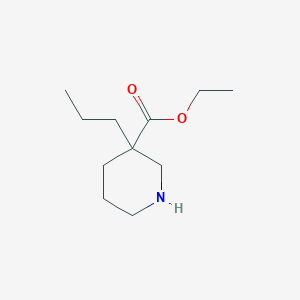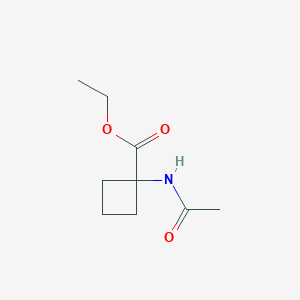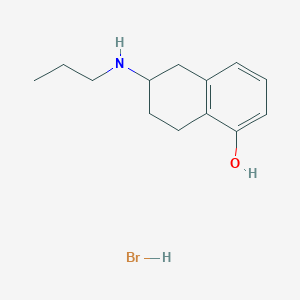
(3,4,5-Triacetyloxy-4-methyloxolan-2-yl)methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4,5-Triacetyloxy-4-methyloxolan-2-yl)methyl acetate is a chemical compound with the molecular formula C13H18O8 It is a derivative of oxolane, featuring multiple acetoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,5-Triacetyloxy-4-methyloxolan-2-yl)methyl acetate typically involves the acetylation of a precursor molecule. One common method is the acetylation of (3,4,5-Trihydroxy-4-methyloxolan-2-yl)methanol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.
化学反应分析
Types of Reactions
(3,4,5-Triacetyloxy-4-methyloxolan-2-yl)methyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding alcohols.
Oxidation: The compound can be oxidized to form carboxylic acids.
Substitution: The acetoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Substitution: Nucleophilic reagents like sodium methoxide can be used for substitution reactions.
Major Products
Hydrolysis: (3,4,5-Trihydroxy-4-methyloxolan-2-yl)methanol
Oxidation: Corresponding carboxylic acids
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Chemistry
In chemistry, (3,4,5-Triacetyloxy-4-methyloxolan-2-yl)methyl acetate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays. Its acetoxy groups can be selectively modified to study enzyme specificity and activity.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. For example, they are studied for their anti-inflammatory and antimicrobial activities.
Industry
In the industrial sector, this compound is used in the production of polymers and as a plasticizer. Its ability to modify the physical properties of materials makes it valuable in manufacturing processes.
作用机制
The mechanism of action of (3,4,5-Triacetyloxy-4-methyloxolan-2-yl)methyl acetate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site and preventing substrate access. The acetoxy groups play a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (3,4,5-Trihydroxy-4-methyloxolan-2-yl)methyl acetate
- (3,4,5-Triacetyloxy-4-methyloxolan-2-yl)methyl butyrate
- (3,4,5-Triacetyloxy-4-methyloxolan-2-yl)methyl propionate
Uniqueness
(3,4,5-Triacetyloxy-4-methyloxolan-2-yl)methyl acetate is unique due to its specific arrangement of acetoxy groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring precise functional group placement, such as in the synthesis of complex organic molecules and in biochemical studies.
属性
IUPAC Name |
(3,4,5-triacetyloxy-4-methyloxolan-2-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9/c1-7(15)19-6-11-12(20-8(2)16)14(5,23-10(4)18)13(22-11)21-9(3)17/h11-13H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXADQSOQHONLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)(C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![prop-1-en-2-yl N-[4-(1-oxo-2,3-dihydroisoindol-4-yl)phenyl]carbamate](/img/structure/B13870125.png)





![6-methyl-2-phenyl-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13870148.png)

![1-[(4-Chloro-2-nitrophenyl)methyl]-1,2,4-triazole](/img/structure/B13870158.png)



![tert-butyl N-[4-bromo-5-(furan-3-yl)thiophen-2-yl]carbamate](/img/structure/B13870200.png)
![1-[(4-Bromophenyl)methyl]-2,3-dihydroindole](/img/structure/B13870203.png)
